Desmethyl Amidosulfuron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

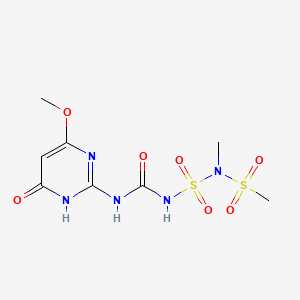

Desmethyl Amidosulfuron is a chemical compound with the molecular formula C8 H13 N5 O7 S2 and a molecular weight of 355.35 . It is used in various applications, including as a reference material for environmental analysis and testing .

Synthesis Analysis

The synthesis of Desmethyl Amidosulfuron involves complex chemical reactions. The toxicological profile of amidosulfuron was assessed in the framework of the peer review under Directive 91/414/EEC . The metabolism of amidosulfuron in primary crops was investigated in immature and mature wheat and linseed .Molecular Structure Analysis

The molecular structure of Desmethyl Amidosulfuron is complex and requires advanced analytical techniques for its characterization .Chemical Reactions Analysis

Chemical reactions involving Desmethyl Amidosulfuron can be analyzed using multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of Desmethyl Amidosulfuron are crucial for understanding its behavior in various environments . These properties can be analyzed using high-throughput material research methods .Applications De Recherche Scientifique

Desulfurization of Diesel Fuel : A study by Xu et al. (2021) explored the use of amide-based deep eutectic solvents (DESs) for the extractive desulfurization of fuels, demonstrating significant desulfurization efficiency with potential applications in green chemistry and environmental pollution reduction Extractive desulfurization of diesel fuel by amide-based type IV deep eutectic solvents.

Agricultural Herbicide : Amidosulfuron is used as a gametocide in agriculture. Liu et al. (2017) discussed its effect on rapeseed, noting it induces male sterility, affects photosynthesis and energy supply, and causes metabolic decreases related to photosynthesis Acetolactate Synthase-Inhibiting Gametocide Amidosulfuron Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed.

Weed Control in Wheat : Marczewska-Kolasa and Kieloch (2012) evaluated the joint application of amidosulfuron with a retardant in winter wheat, focusing on its impact on weed control and wheat yield Possibility of combined application of amidosulfuron with CCC depending on winter wheat growth stage.

Herbicide Degradation in Soil : Research by Smith and Aubin (1993) investigated the degradation of amidosulfuron in different soil types, providing insights into its environmental behavior and persistence Degradation of [14C]amidosulfuron in aqueous buffers and in an acidic soil.

Herbicide Efficiency and Safety in Spring Wheat : Li We (2014) demonstrated that 50% Amidosulfuron WDG effectively controlled broadleaf weeds in spring wheat fields without harming the crop, indicating its potential for safe and efficient agricultural use Efficiency and Safety of 50% Amidosulfuron WDG on Controlling Annual Broad Leafweed in Fields of Spring Wheat.

Safety And Hazards

Orientations Futures

The future directions for Desmethyl Amidosulfuron involve the review of the existing maximum residue levels (MRLs) for amidosulfuron according to Article 12 of Regulation (EC) No 396/2005 . The metabolism of amidosulfuron in cereals and pulses and oilseeds is sufficiently elucidated and that the derived residue definitions are appropriate .

Propriétés

IUPAC Name |

1-(4-methoxy-6-oxo-1H-pyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O7S2/c1-13(21(3,16)17)22(18,19)12-8(15)11-7-9-5(14)4-6(10-7)20-2/h4H,1-3H3,(H3,9,10,11,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYZUYJYJXIVLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=O)N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027825 |

Source

|

| Record name | N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Amidosulfuron | |

CAS RN |

935867-69-9 |

Source

|

| Record name | N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)

![6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586703.png)

![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)

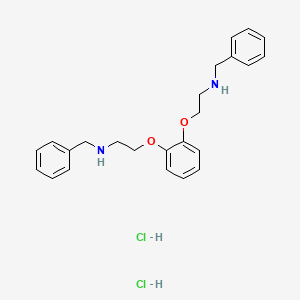

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)